Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone
Description
Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone (CAS: 1024379-33-6) is a synthetic arylpiperazine derivative with the molecular formula C₂₂H₂₅ClN₂O and a molecular weight of 368.9 g/mol . Its structure features a cyclopentyl group substituted with a phenyl ring, linked via a ketone bridge to a piperazine ring bearing a pyrimidin-2-yl substituent (SMILES: C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl) .
Properties
IUPAC Name |
(1-phenylcyclopentyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-18(20(9-4-5-10-20)17-7-2-1-3-8-17)23-13-15-24(16-14-23)19-21-11-6-12-22-19/h1-3,6-8,11-12H,4-5,9-10,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXOOQVWACFELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Cyclopentylation: The cyclopentyl group is added through alkylation reactions, using cyclopentyl halides or cyclopentyl alcohols.
Final Coupling: The phenyl group is introduced through coupling reactions, such as Suzuki or Heck coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or interact with DNA to modulate gene expression .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and physicochemical distinctions between phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone and its analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reference |
|---|---|---|---|---|---|
| This compound | 1024379-33-6 | C₂₂H₂₅ClN₂O | 368.9 | Cyclopentyl-phenyl ketone; pyrimidin-2-yl-piperazine | |
| (3-Chloro-6-fluoro-1-benzothiophen-2-yl)[4-(2-pyrimidinyl)piperazinyl]methanone | Not provided | C₁₈H₁₃ClFN₃OS | ~379.8 | Benzothiophene core; chloro/fluoro substituents; pyrimidinyl-piperazine | |
| 4-(2-pyridinyl)piperazinomethanone | 335282-42-3 | C₁₄H₁₄N₄OS | 298.3 | Thienyl ketone; pyridinyl-piperazine | |
| 4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone | 849483-26-7 | C₁₆H₁₅F₃N₄O | 360.3 | Trifluoromethylphenyl ketone; pyrimidinyl-piperazine | |
| 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone | 28271-98-9 | C₂₀H₁₈N₄O₅ | 394.4 | Dinitrophenyl group; propenyl-substituted piperazine | |
| 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one | Not provided | C₁₉H₂₀F₃N₃OS | ~407.4 | Butanone chain; thiophene and trifluoromethylphenyl-piperazine |
Implications of Structural Modifications
Thienyl () or trifluoromethylphenyl () groups modulate lipophilicity and metabolic stability. The trifluoromethyl group enhances resistance to oxidative metabolism .
Piperazine Substituents: Pyrimidin-2-yl vs. pyridin-2-yl: Pyrimidine's additional nitrogen may enhance hydrogen-bonding interactions with biological targets compared to pyridine .
Ketone Bridge Modifications: Elongation of the ketone to a butanone chain () extends the molecule's spatial reach, which could influence binding kinetics in enzyme pockets.
Pharmacological and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in increases logP compared to the parent compound, enhancing blood-brain barrier penetration.
- Solubility : Thienyl and pyridinyl groups () may improve aqueous solubility due to their polarizable π-systems.
- Receptor Binding : Pyrimidinyl-piperazine derivatives are often associated with 5-HT₁A/2A receptor affinity, while benzothiophene analogues () may target dopamine receptors .
Biological Activity
Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone is a synthetic compound with the molecular formula and a molecular weight of 336.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves several organic reactions:
- Formation of the Pyrimidine Ring : This is achieved through the condensation of aldehydes and amines under acidic or basic conditions.
- Introduction of the Piperazine Moiety : Piperazine is introduced via nucleophilic substitution reactions.
- Cyclopentylation : The cyclopentyl group is added through alkylation reactions using cyclopentyl halides.
- Final Coupling : The phenyl group is incorporated through coupling reactions, such as Suzuki or Heck coupling.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects:
- Anti-inflammatory Activity : The compound exhibits strong inhibitory effects against prostaglandin E2 production, indicating its potential as an anti-inflammatory agent.
- Anticancer Properties : Preliminary studies suggest that it may interact with specific kinases involved in cancer progression, making it a candidate for anticancer drug development.
- Neuropharmacological Effects : Research indicates that derivatives of this compound may influence neurotransmitter systems, including serotonin and dopamine pathways, which could have implications for treating mood disorders.
The mechanism of action involves interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptors involved in neurotransmission, contributing to its neuropharmacological effects.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared to similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Acetylcholinesterase inhibition | Potential cognitive enhancer |
| 4-(4-Benzyloxy)phenylpyrimidine | Inhibits prostaglandin E2 production | Strong anti-inflammatory properties |
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its utility in treating inflammatory diseases.
-
Anticancer Research :
- In vitro studies indicated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
-
Neuropharmacological Studies :
- Research focusing on its effects on serotonin receptors revealed that this compound could enhance serotonin signaling, which may provide insights into its potential use in treating depression and anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
